molecular formula C13H18N2O4S B3096894 Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate CAS No. 1290784-19-8

Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate

Cat. No.: B3096894
CAS No.: 1290784-19-8
M. Wt: 298.36
InChI Key: KEGRMTZNGRXZEC-UHFFFAOYSA-N
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Description

Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate is a sulfonamide-functionalized piperidine derivative characterized by a 2-aminophenyl sulfonyl group attached to the piperidine nitrogen and a methyl ester at the 2-carboxylate position. While its specific applications are under investigation, sulfonamide-piperidine hybrids are frequently explored for enzyme inhibition, antimicrobial activity, or receptor modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(2-aminophenyl)sulfonylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-13(16)11-7-4-5-9-15(11)20(17,18)12-8-3-2-6-10(12)14/h2-3,6,8,11H,4-5,7,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGRMTZNGRXZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with methyl chloroformate to form methyl piperidine-2-carboxylate. This intermediate is then reacted with 2-aminobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate has shown potential as a therapeutic agent due to its diverse pharmacological properties:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies have demonstrated its effectiveness against various cancer cell lines by disrupting critical signaling pathways.
  • Antimicrobial Properties : The compound exhibits antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance its antibacterial efficacy.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are significant targets in treating neurological disorders and kidney stones, respectively. Notably, some derivatives have shown IC50 values as low as 0.63 µM for AChE inhibition .

Biological Research

In biological applications, this compound serves as a valuable tool for probing enzyme activities and protein interactions. It is utilized in biochemical assays to study the mechanisms of enzyme inhibition and receptor modulation, providing insights into cellular processes .

Industrial Applications

The compound is also used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in the production of agrochemicals highlights its importance in industrial chemistry. The ability to modify its structure for specific applications makes it a versatile compound in chemical manufacturing .

Antibacterial Screening

A series of derivatives based on this compound were tested for antibacterial activity. Some compounds exhibited minimum inhibitory concentration (MIC) values lower than 10 µg/mL against E. coli and Staphylococcus aureus, indicating strong antibacterial potential.

Enzyme Inhibition Studies

In vitro assays demonstrated that selected derivatives significantly inhibited urease activity, suggesting their potential use in managing conditions like kidney stones. This highlights the compound's relevance in therapeutic applications beyond traditional antimicrobial uses.

Data Summary

Activity TypeTarget Organism/EnzymeIC50/Effective Concentration
AntibacterialSalmonella typhiModerate Activity
Bacillus subtilisStrong Activity
Enzyme InhibitionAcetylcholinesterase (AChE)0.63 µM
UreaseSignificant Inhibition
AnticancerCathepsin KPotent Inhibitor

Mechanism of Action

The mechanism of action of Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aminophenyl group may also interact with various enzymes, affecting their activity. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural Differences

Feature Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate Representative Analog (e.g., Compound 6e from )
Core Heterocycle Piperidine ring Piperazine ring with benzhydryl substituent
Sulfonamide Group 2-Aminophenyl sulfonyl (ortho-substitution) 4-Sulfamoylaminophenyl sulfonyl (para-substitution)
Functional Groups Methyl ester at C2 Ketone linkage to benzhydrylpiperazine

Key Notes:

  • Heterocycle Flexibility : Piperidine’s six-membered ring offers different conformational dynamics compared to piperazine derivatives, which are often bulkier due to substituents like benzhydryl or bis(4-fluorophenyl)methyl groups .

Physicochemical Properties

Property This compound Compound 6e Compound 6i
Melting Point Not reported 198–200°C 182–184°C
Molecular Weight ~324.35 g/mol (calculated) 695.81 g/mol 677.76 g/mol
Key Functional Motifs Methyl ester, ortho-aminophenyl sulfonyl Ketone, para-sulfamoyl Bis(4-fluorophenyl)methyl

Key Notes:

  • Melting Points : Para-substituted analogs (e.g., 6i) generally exhibit lower melting points than ortho/meta derivatives due to reduced crystallinity .
  • Lipophilicity : The methyl ester in the target compound may increase lipophilicity compared to ketone-containing analogs, influencing membrane permeability.

Research Implications

  • Structure-Activity Relationships (SAR): The ortho-aminophenyl sulfonyl group in the target compound could enhance hydrogen-bonding interactions in biological systems compared to sulfamoyl-containing analogs (e.g., 6e–6g).
  • Synthetic Scalability : Lower molecular weight and simpler substituents in the target compound may offer advantages in scalable synthesis over bulkier analogs like 6k or 6l .

Biological Activity

Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate (CAS Number: 1820683-35-9) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonamide group and a carboxylate moiety, which contributes to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula : C13H18N2O4S
  • Molecular Weight : 298.36 g/mol

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : This compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in several physiological processes and disease states .
  • Antimicrobial Activity : It exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells .

Antibacterial Activity

Research indicates that this compound has demonstrated significant antibacterial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM

These values suggest that the compound is effective against multi-drug resistant strains, which is crucial in the context of rising antibiotic resistance .

Antiviral Activity

Studies have highlighted the antiviral potential of compounds within the piperidine class. Although specific data on this compound's antiviral activity is limited, related compounds have shown efficacy against influenza viruses, indicating a possible pathway for further exploration .

Anticancer Activity

In vitro studies have indicated that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and U2OS cells . Further investigation into this compound could reveal similar properties.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibition of AChE by various piperidine derivatives, including this compound. The compound exhibited competitive inhibition with a Ki value indicative of moderate potency compared to standard inhibitors .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside known antibiotics. Results showed it had comparable or superior activity against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate?

Methodological Answer:
Synthesis optimization requires attention to reaction conditions, stoichiometry, and purification methods. For sulfonamide-containing piperidine derivatives like this compound, nucleophilic substitution between a piperidine carboxylate and a sulfonyl chloride precursor is common. Evidence from similar syntheses (e.g., yields ranging from 8% to 41% in Ugi reactions) highlights the importance of:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions .
  • Catalyst selection : Triethylamine (NEt₃) is frequently used to scavenge HCl generated during sulfonylation .
  • Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 2:1 ratio) is effective for isolating sulfonamide derivatives .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:
Routine analytical workflows should include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of the 2-aminophenyl sulfonyl group (e.g., aromatic protons at δ 6.8–7.5 ppm) and piperidine backbone (e.g., methyl ester at δ 3.6–3.8 ppm) .
  • LC/MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • HPLC purity assays : Reverse-phase C18 columns with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) ensure ≥95% purity, as required for pharmacological studies .

Advanced: How can stereochemical outcomes be controlled during synthesis, and what methods validate stereoisomerism?

Methodological Answer:
Stereocontrol is critical for bioactive piperidine derivatives. Strategies include:

  • Chiral auxiliaries : Use L-proline or other chiral amino acids to induce enantioselectivity, as seen in related Ugi reactions .
  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve diastereomers, with elution order confirmed by circular dichroism (CD) .
  • NOESY NMR : Nuclear Overhauser effects distinguish axial vs. equatorial substituents on the piperidine ring .

Advanced: What mechanistic insights exist for the biological activity of sulfonamide-piperidine hybrids?

Methodological Answer:
Sulfonamide-piperidine hybrids often target enzymes or receptors. For example:

  • Macrophage infectivity potentiator (Mip) inhibition : Analogous compounds (e.g., 3-(pyridin-3-yl)propyl derivatives) bind to Mip’s active site via hydrogen bonding with the sulfonyl group and hydrophobic interactions with the piperidine ring .
  • Structure-activity relationship (SAR) : Substitution at the 2-aminophenyl group (e.g., acetylating the amine) modulates potency. IC₅₀ values are determined via fluorescence polarization assays using FITC-labeled tracers .

Advanced: How should researchers address contradictions in synthetic yields across literature reports?

Methodological Answer:
Yield discrepancies (e.g., 12% vs. 25% in similar Ugi reactions) often arise from:

  • Substrate steric effects : Bulky tert-butyl groups reduce yields compared to n-butyl analogs due to slower reaction kinetics .
  • Workup protocols : Inadequate removal of byproducts (e.g., unreacted isocyanates) can artificially lower yields. Validate via TLC monitoring and iterative solvent extraction .
  • Catalyst optimization : Screen bases (e.g., DIPEA vs. NEt₃) to improve reaction efficiency .

Basic: What safety precautions are essential when handling sulfonamide intermediates?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to sulfonyl chlorides, which are corrosive .
  • Waste disposal : Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold sodium bicarbonate before disposal .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • LogP calculation : Software like MarvinSketch estimates partition coefficients (e.g., LogP ~1.5–2.0) to assess blood-brain barrier penetration .
  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., Mip) using crystal structures (PDB: 1S4L) .
  • ADMET prediction : Tools like SwissADME evaluate hepatotoxicity and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate
Reactant of Route 2
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Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate

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